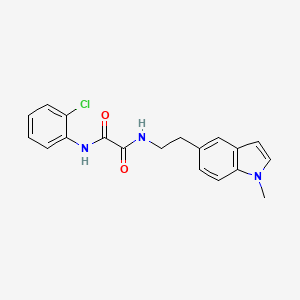

N1-(2-chlorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide

Description

N1-(2-Chlorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a 2-chlorophenyl group at the N1 position and a 2-(1-methylindol-5-yl)ethyl substituent at the N2 position. The oxalamide scaffold is notable for its versatility in accommodating aromatic, heterocyclic, and alkyl substituents, which modulate physicochemical properties, metabolic stability, and biological activity .

Properties

IUPAC Name |

N'-(2-chlorophenyl)-N-[2-(1-methylindol-5-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2/c1-23-11-9-14-12-13(6-7-17(14)23)8-10-21-18(24)19(25)22-16-5-3-2-4-15(16)20/h2-7,9,11-12H,8,10H2,1H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTXIXZSJADNCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide typically involves the reaction of 2-chloroaniline with oxalyl chloride to form an intermediate, which is then reacted with 2-(1-methyl-1H-indol-5-yl)ethylamine. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is usually carried out at low temperatures to prevent decomposition of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Tin(II) chloride in hydrochloric acid.

Substitution: Sodium hydroxide or other strong bases in an aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives.

Scientific Research Applications

N1-(2-chlorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(2-chlorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Structural Insights :

- Aromatic Halogenation: The 2-chlorophenyl group in the target compound may enhance lipophilicity compared to non-halogenated analogs like S335.

- Heterocyclic vs. Alkyl Chains : The indole moiety in the target compound could improve metabolic stability compared to pyridine (S336) or methoxyphenyl (compounds 19–23) groups, as indoles often resist oxidative degradation .

Flavoring Agents (Umami Agonists)

- Regulatory approval in multiple regions underscores its safety .

Therapeutic Candidates

- BNM-III-170 : Exhibits antiviral activity by targeting CD4 receptors, with synthesis and characterization protocols mirroring those of medicinal oxalamides .

- Target Compound : The indole group may confer affinity for neurological or anti-inflammatory targets, though specific data are lacking.

Metabolic and Toxicological Considerations

- Metabolism : Oxalamides like S336 undergo hydrolysis and oxidative metabolism without saturating metabolic pathways, even at high doses . The indole group in the target compound may slow hydrolysis, as seen in other indole-containing drugs.

- Safety Margins: For flavoring agents, NOEL values (e.g., 8–100 mg/kg/day) suggest a wide safety margin at typical usage levels . Structural analogs with halogenated aryl groups (e.g., 2-chlorophenyl) may require additional genotoxicity assessments.

Biological Activity

N1-(2-chlorophenyl)-N2-(2-(1-methyl-1H-indol-5-yl)ethyl)oxalamide is a synthetic compound that belongs to the oxalamide class. Its unique structural features, including an indole moiety and a chlorophenyl group, suggest potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure

The compound's IUPAC name is this compound. Its molecular formula is C20H21ClN2O2, and it features distinct functional groups that may contribute to its biological properties.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C20H21ClN2O2 |

| Molecular Weight | 364.85 g/mol |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with various biological receptors and enzymes. The indole structure is known for its ability to modulate neurotransmitter systems, particularly serotonin receptors, which are implicated in mood regulation and anxiety responses. The chlorophenyl group may enhance binding affinity to specific targets, leading to significant pharmacological effects.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer properties. For example, studies have shown that oxalamides can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study on a related indole derivative demonstrated significant cytotoxicity against human cancer cell lines such as HeLa and HCT116, suggesting that this compound may possess similar properties.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 10.5 | Significant cytotoxicity |

| HCT116 | 12.3 | Induction of apoptosis |

| A431 | 8.7 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may exhibit activity against both Gram-positive and Gram-negative bacteria.

Research Findings : In vitro assays indicated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations ranging from 5 to 15 µg/mL.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5 µg/mL |

| Escherichia coli | 10 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.